Mericitabine: A Technical Guide to a Nucleoside HCV NS5B Polymerase Inhibitor
Mericitabine: A Technical Guide to a Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog that demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Through intracellular phosphorylation, mericitabine is converted into its active triphosphate form, which acts as a chain terminator during viral RNA replication. This document provides a comprehensive technical overview of mericitabine, including its mechanism of action, in vitro and clinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction
Hepatitis C virus infection remains a significant global health concern. The viral NS5B polymerase is a key enzyme in the HCV replication cycle, making it a prime target for antiviral drug development.[2] Mericitabine emerged as a promising candidate in the class of nucleoside inhibitors, characterized by a high barrier to resistance.[3] This guide synthesizes the core technical data on mericitabine for researchers and professionals in the field of antiviral drug development.
Chemical and Physical Properties
Mericitabine is the 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine).[2] The prodrug formulation enhances oral bioavailability.
| Property | Value |
| Chemical Formula | C₁₈H₂₆FN₃O₆ |
| Molecular Weight | 399.41 g/mol |
| Synonyms | RG7128, R7128, RO5024048 |
Mechanism of Action
Mericitabine's antiviral activity is dependent on its intracellular conversion to the active triphosphate forms.[4][5]
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Cellular Uptake and Metabolism: Mericitabine is absorbed and rapidly converted in the body to its parent nucleoside, RO4995855 (PSI-6130).[2][4]
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Intracellular Phosphorylation: Within the hepatocyte, cellular kinases phosphorylate RO4995855 to its monophosphate, diphosphate, and ultimately its active triphosphate form, RO4995855-TP (PSI-6130-TP).[3][4] A secondary active metabolite, the uridine triphosphate analog RO5012433-TP, is also formed.[2][4]
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NS5B Polymerase Inhibition: The active triphosphate metabolites act as competitive inhibitors of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase.[3]
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Chain Termination: Incorporation of the analog into the growing viral RNA chain results in the termination of RNA synthesis, thus halting viral replication.[3]
In Vitro Activity
The antiviral activity of mericitabine's active metabolites has been evaluated in enzymatic and cell-based assays.
| Compound | Assay | HCV Genotype | IC₅₀ / EC₅₀ (µM) |
| PSI-6130-TP | NS5B Polymerase Inhibition | 1b | 0.13 (IC₅₀) |
| PSI-6130 | Replicon Assay | 1b (Con1) | 0.51 (EC₅₀) |
| PSI-6130 | Replicon Assay | 1a (H77) | 0.30 (EC₅₀) |
| PSI-6130 | Replicon Assay (40% Human Serum) | Not Specified | 0.51 (EC₅₀) |
| PSI-6130-TP | Replicon Assay | Not Specified | 0.34 (IC₅₀) |
Resistance Profile
A primary advantage of mericitabine is its high barrier to resistance. The S282T substitution in the NS5B polymerase is the most commonly identified resistance-associated variant in vitro.[6] However, this mutation is often associated with reduced viral fitness. In clinical trials, the emergence of the S282T variant has been rare.[7]
Pharmacokinetics
Pharmacokinetic studies of mericitabine have been conducted in healthy volunteers and HCV-infected patients.
Table 3: Pharmacokinetic Parameters of RO4995855 in HCV-Infected Patients (PROPEL & JUMP-C Studies) [2]
| Mericitabine Dose | Cmin (µg/mL) |
| 500 mg BID | 1.24 |
| 1000 mg BID | 2.01 |
-
Half-life: The mean terminal elimination half-life of RO4995855 ranges from 4.0 to 6.9 hours.[2]
-
Excretion: Approximately 90% of an administered dose of mericitabine is excreted in the urine, primarily as RO4995855.[2]
Clinical Efficacy
Mericitabine has been evaluated in several clinical trials, most notably the PROPEL and JUMP-C studies, in combination with pegylated interferon alfa-2a and ribavirin.
Table 4: Virological Response Rates in the PROPEL and JUMP-C Studies [2]
| Study | Mericitabine Dose | IL28B Genotype | RVR (%) | cEVR (%) |
| PROPEL & JUMP-C | 500 mg BID | CC | 64.3 | 100 |
| Non-CC | 26.5 | 76.5 | ||
| 1000 mg BID | CC | 95.1 | 100 | |
| Non-CC | 52.3 | 84.6 | ||
| Placebo | CC | 33.3 | 80.6 | |
| Non-CC | 5.7 | 28.6 |
RVR: Rapid Virological Response (HCV RNA <15 IU/mL at week 4) cEVR: complete Early Virological Response (HCV RNA <15 IU/mL at week 12)
JUMP-C Study Design: [7][8] This was a Phase 2b, randomized, double-blind, parallel-group study in treatment-naive patients with HCV genotype 1 or 4. Patients received either mericitabine 1000 mg twice daily or placebo in combination with pegylated interferon alfa-2a and ribavirin for 24 weeks. The primary endpoint was sustained virologic response (SVR).[7][8]
PROPEL Study Design: [9][10] This was a Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized to receive olaparib or placebo in combination with abiraterone and prednisone/prednisolone. While the provided search results for "PROPEL" are for a different drug (olaparib), the study design elements mentioned (randomized, double-blind, placebo-controlled) are typical for such trials. The PROPEL study involving mericitabine was a Phase 2b study with a similar combination therapy approach to JUMP-C, but with varying doses of mericitabine.[2][4]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Detailed Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1b) is used. A common template-primer system is a poly(A) template with a biotinylated oligo(dT) primer.
-
Reaction Mixture: A typical reaction mixture contains the NS5B enzyme, the template-primer, a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT), and a mixture of ATP, CTP, GTP, and a radiolabeled UTP (e.g., [³H]UTP).[11]
-
Compound Addition: The test compound (e.g., PSI-6130-TP) is serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Detailed Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that has been stably transfected with an HCV subgenomic replicon is used.[1][12] This replicon typically contains a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.[1][12]
-
Cell Seeding: The replicon cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a predetermined density.[7]
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Compound Treatment: Serial dilutions of the test compound (e.g., mericitabine) are added to the cells. Appropriate controls (no-drug and positive control inhibitor) are included.
-
Incubation: The plates are incubated for a period of 2 to 3 days to allow for HCV replication and the effect of the compound to manifest.[7]
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured. For a luciferase reporter, a luminometer is used to measure light output.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
Data Analysis: The level of reporter gene activity in the treated cells is compared to the no-drug control to determine the percentage of inhibition of HCV replication. The EC₅₀ value is calculated by fitting the data to a dose-response curve. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Conclusion
Mericitabine is a well-characterized inhibitor of the HCV NS5B polymerase with a demonstrated mechanism of action involving intracellular activation and RNA chain termination. Its high barrier to resistance and pangenotypic potential made it an important compound in the development of direct-acting antivirals for HCV. While it did not ultimately become a standalone therapy, the extensive preclinical and clinical data generated for mericitabine provide a valuable reference for the ongoing research and development of novel antiviral agents.
References
- 1. PROpel: Phase III trial of olaparib (ola) and abiraterone (abi) versus placebo (pbo) and abi as first-line (1L) therapy for patients (pts) with metastatic castration-resistant prostate cancer (mCRPC) - UROONCO [uroonco.uroweb.org]
- 2. Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Hepatitis C Virus Replicon RNA Synthesis by PSI-352938, a Cyclic Phosphate Prodrug of β-d-2′-Deoxy-2′-α-Fluoro-2′-β-C-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. merck.com [merck.com]
- 9. Olaparib Plus Abiraterone in Asian Patients With Metastatic Castration‐Resistant Prostate Cancer: PROpel Subset Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
